molecular formula C22H44N2O2S2 B1597261 Cadmium ionophore I CAS No. 73487-00-0

Cadmium ionophore I

Cat. No. B1597261
CAS RN: 73487-00-0
M. Wt: 432.7 g/mol
InChI Key: NKWPVGBRWCCVGT-UHFFFAOYSA-N
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Description



  • Cadmium ionophore I, also known as N,N,N′,N′-Tetrabutyl-3,6-dioxaoctanedi (thioamide), is a chemical species that selectively binds cadmium ions.

  • It is used in solvent polymeric membranes for ion-selective electrodes.

  • Empirical Formula: C22H44N2O2S2

  • CAS Number: 73487-00-0

  • Molecular Weight: 432.73 g/mol





  • Synthesis Analysis



    • Information on the synthesis of Cadmium ionophore I is not readily available in the sources I have access to.





  • Molecular Structure Analysis



    • The molecular formula indicates a complex structure with sulfur and oxygen atoms.

    • The hydrophobic portion interacts with the membrane, facilitating ion transport.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving Cadmium ionophore I are not covered in the available information.





  • Physical And Chemical Properties Analysis



    • Melting point: 34-36°C

    • Storage temperature: 2-8°C

    • Solubility: Insoluble in water

    • Safety and hazards information is not provided in the available data.




  • Scientific Research Applications

    Ionophore-Based Sensors for Trace Determination of Cadmium

    Cadmium ionophore I has been utilized in the development of ion-selective electrodes (ISEs) for the trace determination of Cadmium (II) ions. These electrodes, incorporating ion-imprinted polymers as ionophores, demonstrate effective selectivity and sensitivity in detecting cadmium ions in various samples, including water and biological matrices. They offer a reliable method for monitoring trace levels of cadmium, crucial for environmental and health-related studies (Rezvani Ivari et al., 2017).

    Facilitation of Heavy Metal Ion Transfer

    The role of cadmium selective ionophores like ETH1062 in facilitating the transfer of heavy metal ions across water-nitrobenzene interfaces has been explored. This research is significant for developing selective and sensitive chemical sensors for heavy metal ions, contributing to environmental monitoring and industrial process control (Wilke & Wang, 1999).

    Modification of Electrodes for Cadmium Analysis

    Innovative approaches involve modifying electrodes with ionophore-Nafion and bismuth for the selective analysis of cadmium(II). This method enhances the selectivity and sensitivity of the electrodes, enabling precise monitoring of trace cadmium in complex environments, crucial for environmental health and safety (Jiang et al., 2010).

    Cadmium Detection in Food Samples

    Cadmium ionophore I is integral in developing sensors for cadmium detection in food samples, such as rice. The use of reduced graphene oxide (RGO) to improve ionophore behaviors has shown promising results, offering a rapid, accurate, and selective method for food safety monitoring (Zhang et al., 2018).

    Ionophore Influence on Electrode Selectivity and Sensitivity

    Research focusing on the effect of ion exchangers, plasticizers, and molecular weight of cyanocopolymers on the selectivity and sensitivity of Cd(II) ion-selective electrodes underscores the importance of ionophores in fine-tuning sensor properties. This is crucial for developing highly selective sensors for cadmium, applicable in various fields ranging from environmental monitoring to industrial applications (Gupta & Jeanne D'Arc, 2000).

    Exploration of Different Ionophores for Cadmium Sensing

    Various ionophores, including calixarenes and thiacalixarenes, have been investigated for their potential in cadmium sensing. These studies contribute to the development of more efficient and selective sensors for cadmium, highlighting the versatility of cadmium ionophores in sensor technology (Morakchi et al., 2012); (Kumar & Siddhu, 2014).

    Future Directions



    • Further research could explore applications of Cadmium ionophore I in environmental monitoring and medical diagnostics.




    properties

    IUPAC Name

    N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NKWPVGBRWCCVGT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H44N2O2S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60346830
    Record name Cadmium ionophore I
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60346830
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    432.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Cadmium ionophore I

    CAS RN

    73487-00-0
    Record name Cadmium ionophore I
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60346830
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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